

Dibutyl Chlorendate: A Technical Guide for Flame Retardant Applications

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Compound of Interest

Compound Name: *Dibutyl chlorendate*

Cat. No.: *B156090*

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Introduction

Dibutyl chlorendate (DBC), with the chemical formula $C_{17}H_{20}Cl_6O_4$, is a chlorinated organic compound recognized for its utility as a flame retardant additive.[1][2] This technical guide provides an in-depth overview of its core properties, mechanism of action, synthesis, and the experimental protocols used for its evaluation. As a high-purity, typically light yellow and oily liquid, DBC's bicyclic structure, featuring a norbornene backbone with significant chlorine content, imparts flame retardant characteristics to various polymer systems.[3] It finds applications in fiberglass-reinforced resins, alkyd resins for specialized inks and paints, and as a hardening agent in epoxy resins, particularly for printed circuit boards.[4]

Core Properties

Dibutyl chlorendate is chemically known as dibutyl 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate.[1] Its key physical and chemical properties are summarized below.

Property	Value
CAS Number	1770-80-5[5]
Molecular Formula	C ₁₇ H ₂₀ Cl ₆ O ₄ [5]
Molecular Weight	501.06 g/mol [5]
Appearance	Light yellow transparent oily liquid[3]

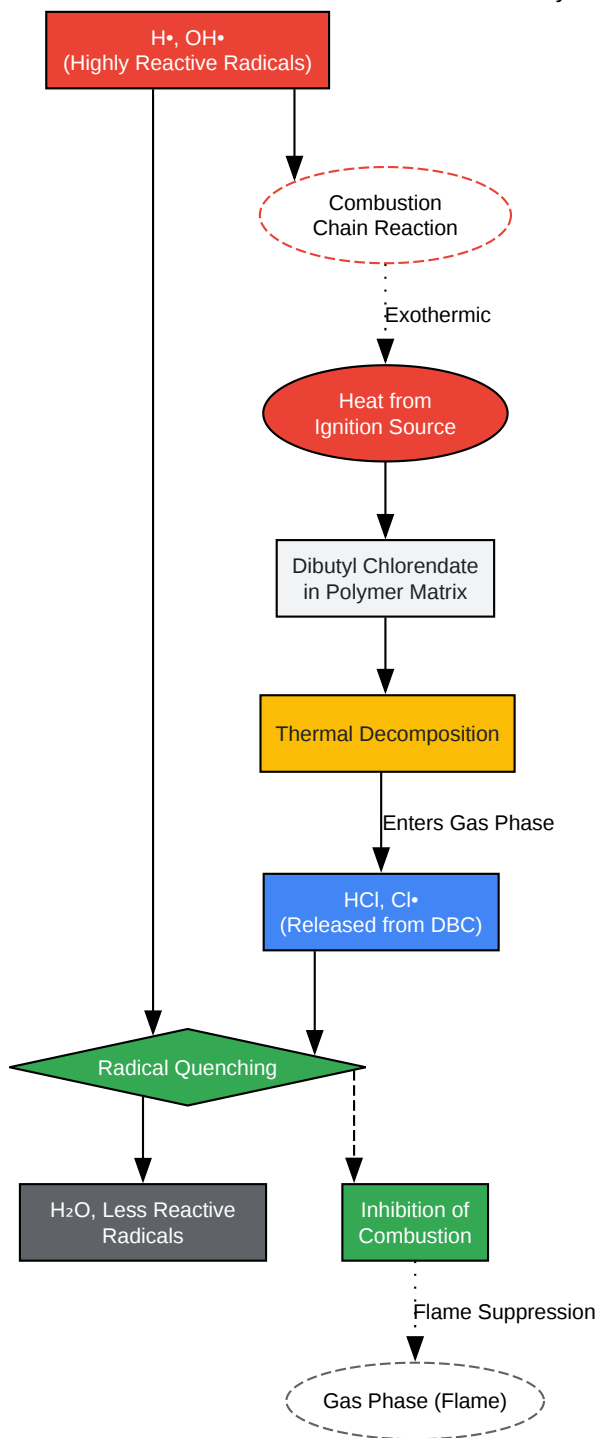
Mechanism of Action as a Flame Retardant

The flame retardant efficacy of **dibutyl chlorendate** is primarily attributed to its high chlorine content and its ability to interfere with the combustion cycle in the gas phase. Upon exposure to the high temperatures of a fire, chlorinated flame retardants like **dibutyl chlorendate** undergo thermal degradation. This decomposition releases chlorine radicals (Cl•) and hydrogen chloride (HCl).[6][7]

These species, particularly HCl, act as radical scavengers in the flame. They react with highly reactive and propagating radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for sustaining the combustion process. The reaction with HCl converts these highly reactive radicals into less reactive species and water, thereby interrupting the chain reaction of combustion. This process cools the system and reduces the supply of flammable gases, ultimately slowing down or extinguishing the flame.

The proposed thermal degradation pathway for chlorendic acid, the precursor to **dibutyl chlorendate**, involves a retro-Diels-Alder reaction at elevated temperatures, yielding hexachlorocyclopentadiene (HCCP) and maleic anhydride.[6][8] A similar pathway is anticipated for **dibutyl chlorendate**, which would release HCCP and dibutyl maleate. The subsequent decomposition of these chlorinated fragments provides the flame-inhibiting species.

Proposed Gas-Phase Flame Retardant Mechanism of Dibutyl Chlorendate

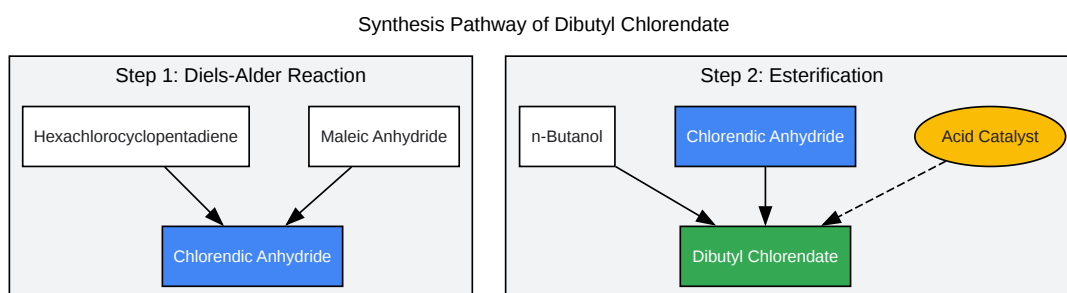


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Gas-phase radical quenching mechanism.

Synthesis of Dibutyl Chlorendate

Dibutyl chlorendate is synthesized through a two-step process. The first step involves the Diels-Alder reaction of hexachlorocyclopentadiene with maleic anhydride to produce chlorendic anhydride.^[9] The subsequent step is the esterification of chlorendic anhydride with n-butanol to yield **dibutyl chlorendate**.



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Two-step synthesis of **Dibutyl Chlorendate**.

Experimental Protocols

The evaluation of **dibutyl chlorendate** as a flame retardant involves a suite of analytical techniques to characterize its thermal stability and its effect on the flammability of polymer formulations.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental to understanding the thermal stability of **dibutyl chlorendate** and its impact on the degradation profile of the host polymer.

- Thermogravimetric Analysis (TGA):
 - Objective: To determine the thermal stability and decomposition temperatures of **dibutyl chlorendate** and the resulting polymer formulation.
 - Methodology: A small sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The change in mass of the sample is measured as a function of temperature.[\[10\]](#)[\[11\]](#) The onset of mass loss indicates the beginning of decomposition. The percentage of mass remaining at high temperatures corresponds to the char yield, which is often indicative of condensed-phase flame retardant activity.[\[12\]](#)
- Differential Scanning Calorimetry (DSC):
 - Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature.
 - Methodology: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[\[13\]](#) DSC can identify melting points, glass transitions, and exothermic or endothermic decomposition processes.[\[10\]](#)

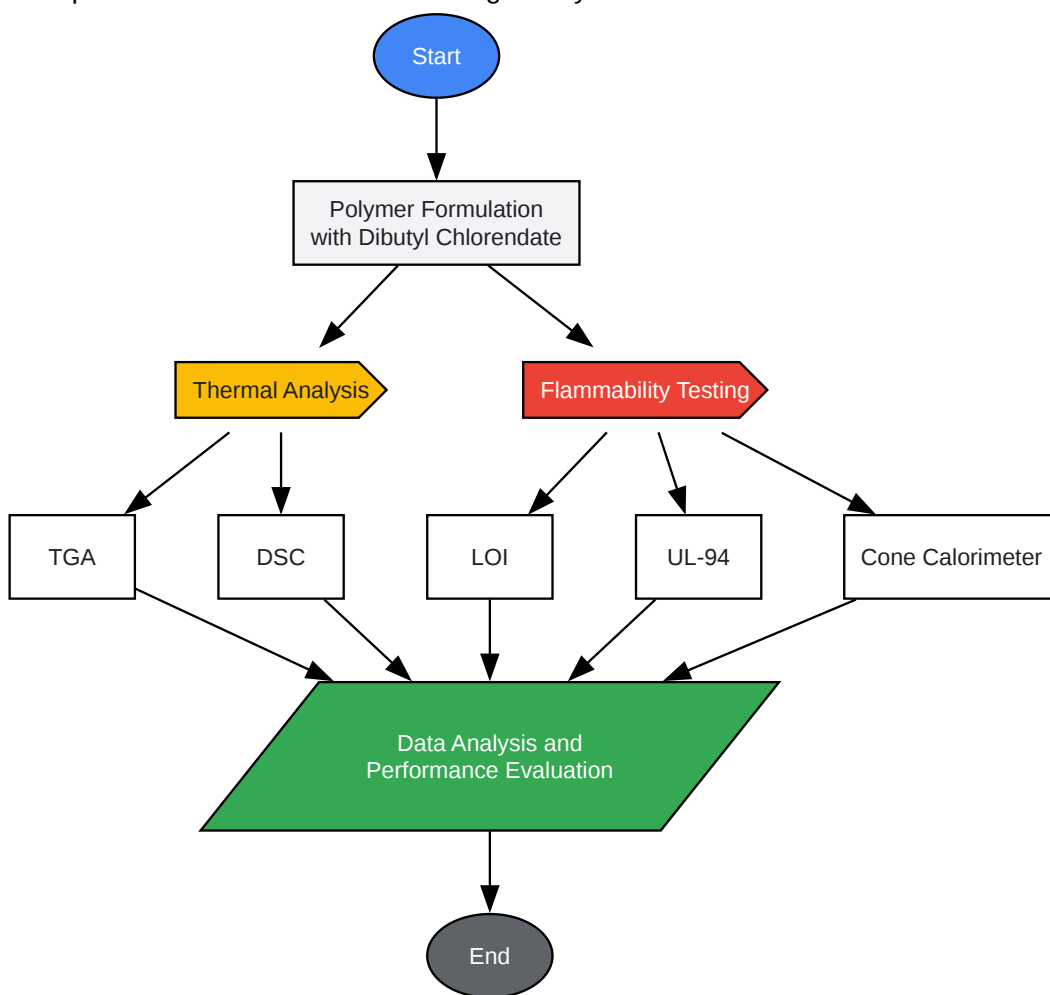
Flammability Testing

Standardized flammability tests are used to quantify the effectiveness of **dibutyl chlorendate** in reducing the flammability of polymers.

- Limiting Oxygen Index (LOI):
 - Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
 - Methodology: A vertically oriented sample is ignited from the top, and the oxygen concentration in the surrounding atmosphere is adjusted until a steady flame is achieved. [\[14\]](#) A higher LOI value indicates better flame retardancy.[\[14\]](#)
- UL-94 Vertical Burn Test:
 - Objective: To assess the response of a plastic material to a small open flame.

- Methodology: A vertical specimen is subjected to a flame for a specified time. The time it takes for the flame to self-extinguish after the ignition source is removed, and whether flaming drips ignite a cotton patch below, are recorded.^{[15][16]} Materials are classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.^[16]
- Cone Calorimetry:
 - Objective: To measure the heat release rate and other combustion parameters of a material under fire-like conditions.
 - Methodology: A sample is exposed to a specific level of radiant heat, and the heat release rate, time to ignition, mass loss rate, and smoke production are continuously measured.^{[17][18]} Key parameters include the peak heat release rate (pHRR) and the total heat released (THR), with lower values indicating better flame retardancy.^{[12][19]}

Experimental Workflow for Evaluating Dibutyl Chlorendate as a Flame Retardant



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Workflow for flame retardant evaluation.

Data Presentation

While specific quantitative data for **dibutyl chlorendate** is not widely available in the public domain, the following tables provide a template for how such data would be presented. The

values for a neat polymer resin are compared with a hypothetical formulation containing **dibutyl chlorendate**.

Table 1: Thermal Analysis Data (Hypothetical)

Material	Onset Decomposition Temp. (°C) (TGA)	Char Yield at 700°C (%) (TGA)
Neat Epoxy Resin	350	< 5
Epoxy + 20% Dibutyl Chlorendate	330	> 15

Table 2: Flammability Data (Hypothetical)

Material	LOI (%)	UL-94 Rating	pHRR (kW/m ²) (Cone)	THR (MJ/m ²) (Cone)
Neat Epoxy Resin	22	Fails	1200	100
Epoxy + 20% Dibutyl Chlorendate	30	V-0	500	60

Conclusion

Dibutyl chlorendate serves as an effective additive flame retardant through a gas-phase radical quenching mechanism. Its synthesis from chlorendic acid and n-butanol is a straightforward process. While detailed public data on its performance is limited, the established experimental protocols for thermal analysis and flammability testing provide a clear framework for its evaluation in various polymer systems. Further research to generate and publish quantitative performance data for **dibutyl chlorendate** in different polymers would be of significant value to the materials science and fire safety communities.

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